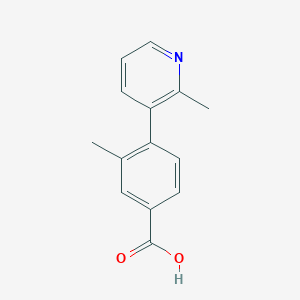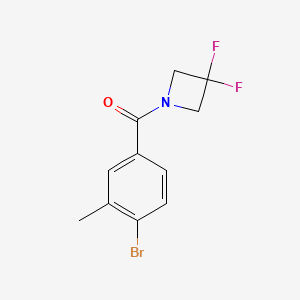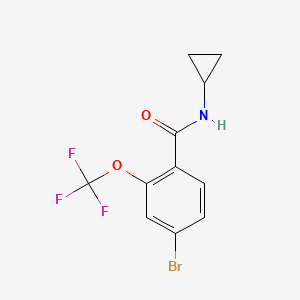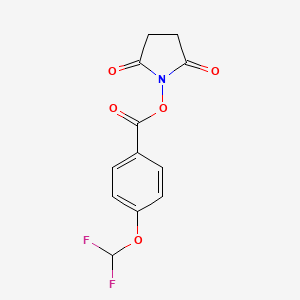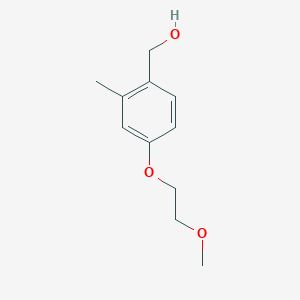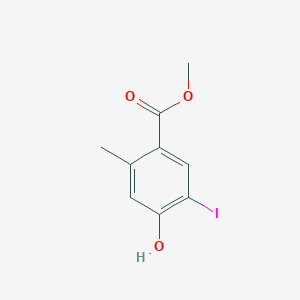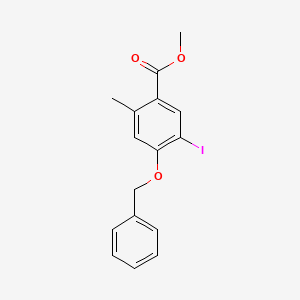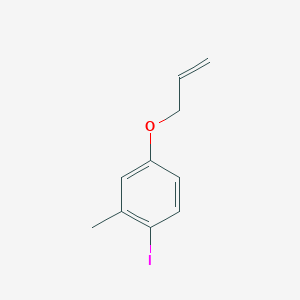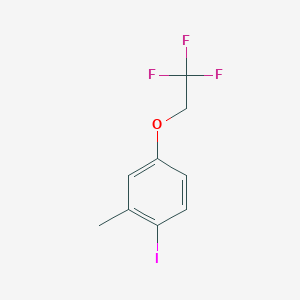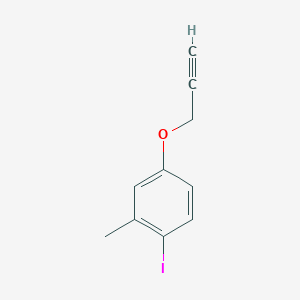
1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9IO. It is a derivative of benzene, featuring an iodine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 2-methyl-4-(prop-2-yn-1-yloxy)benzene. The synthesis typically starts with the preparation of 2-methyl-4-(prop-2-yn-1-yloxy)benzene, which can be achieved by reacting 2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to iodination using iodine and an oxidizing agent like sodium iodide in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper(I) iodide, and bases like triethylamine in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 2-methyl-4-(prop-2-yn-1-yloxy)benzonitrile or 2-methyl-4-(prop-2-yn-1-yloxy)benzyl azide.
Coupling Products: Various alkynylated benzene derivatives.
Oxidation Products: 2-methyl-4-(prop-2-yn-1-yloxy)benzaldehyde or 2-methyl-4-(prop-2-yn-1-yloxy)benzoic acid.
Aplicaciones Científicas De Investigación
1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Chemical Biology: The compound can be employed in the study of biological pathways and the development of chemical probes for biological research.
Mecanismo De Acción
The mechanism of action of 1-iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily substituted, and the prop-2-yn-1-yloxy group, which can participate in coupling reactions. In medicinal chemistry, the compound’s mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to the modulation of specific biological pathways.
Comparación Con Compuestos Similares
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an iodine atom.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
1-Iodo-2-(prop-2-yn-1-yl)benzene: Similar structure but without the methyl group.
Uniqueness: 1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the iodine atom, methyl group, and prop-2-yn-1-yloxy group on the benzene ring. This unique combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
1-iodo-2-methyl-4-prop-2-ynoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIRRNVENRHSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161853.png)
![Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161854.png)
![Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161861.png)
![Methyl 2-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161865.png)
![Methyl 2-amino-3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161881.png)
